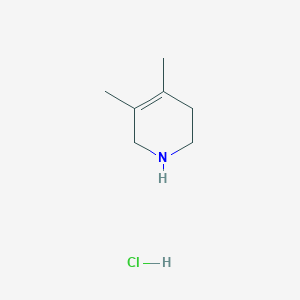

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound . It is a piperidine derivative and a dopaminergic neurotoxin, useful in neurological research . It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .

Synthesis Analysis

The synthesis of tetrahydropyridines (THPs) has been a subject of interest due to their presence in both natural products and synthetic pharmaceutical agents . Various methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives . For instance, partial reduction of pyridinium salts gives N-alkyltetrahydropyridines . Treatment of N-methylpyridinium with borohydride reagents gives 1-methyl-1,2,3,6-tetrahydropyridine .Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom . The InChI code for the compound is 1S/C7H13N.ClH/c1-6-3-7(2)5-8-4-6;/h3,6,8H,4-5H2,1-2H3;1H .Chemical Reactions Analysis

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals, toxic molecules that contribute further to cell destruction .Physical And Chemical Properties Analysis

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a colorless liquid . It has a density of 0.913 g/cm3 and is insoluble in water .Aplicaciones Científicas De Investigación

Crystal Growth and Spectroscopic Investigations

The compound is used in the growth of single crystals by a slow evaporation method. The phase formation and spectroscopic studies of the grown crystal were performed. This study aims to shed light on the physicochemical properties of the grown crystals .

Molecular Modelling

The compound is used in molecular modelling based on density-functional theory (DFT) at the level of B3LYP/6-311++G (d,p). The vibrational bands were determined by the potential energy distribution (PED) .

Nonlinear Optical Behaviour

The compound is used in the study of nonlinear optical behaviour (NLO) and Hirshfeld surface analysis. Energy frameworks were developed for understanding molecular packing by examining the different intermolecular interaction energies .

Synthesis of Pro-Drugs

4,5-Dimethyl-1,3-dioxol-2-one (DMD2O) is required to produce 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one. This compound is an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs .

Lithium-Ion Batteries

The compound is used in the development of lithium-ion batteries. It helps in the formation of a stable solid electrolyte interface (SEI) on graphite anodes, enhancing the performance of lithium-ion batteries .

Anti-Cancer Agents

The compound is used in the design and synthesis of novel anti-cancer agents. It has shown high anti-tumor activity. The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

Molecular Docking Studies

The compound is used in molecular docking studies to reveal the binding orientations of all the synthesized compounds in the active site of c-Met .

Parkinson’s Disease Models

The compound is also known as MPTP hydrochloride, a dopaminergic neurotoxin precursor of MPP+, widely used in research to study Parkinson’s disease models .

Mecanismo De Acción

The powerful neurotoxic prodrug travels through the blood-brain barrier (BBB) to the substantia nigra to selectively target dopaminergic neurons, replicating the motor symptoms associated with Parkinson’s Disease . MPP+ kills primarily dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra .

Safety and Hazards

This compound may cause toxic effects if inhaled or absorbed through the skin . Inhalation or contact with the material may irritate or burn skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

Direcciones Futuras

Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety . Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . Thus, the use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

Propiedades

IUPAC Name |

4,5-dimethyl-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-6-3-4-8-5-7(6)2;/h8H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIXJQCZUIONHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CNCC1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride | |

CAS RN |

1803582-71-9 |

Source

|

| Record name | 4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2634298.png)

![1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2634303.png)

![1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2634304.png)

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2634307.png)

![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2634310.png)

![N-[2-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2634311.png)

![3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2634315.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2634317.png)